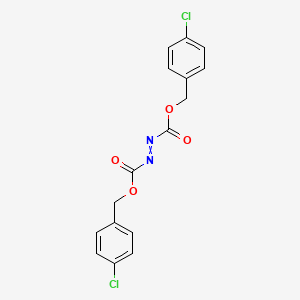

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-p-chlorobenzyl Azodicarboxylate(DCAD) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Métodos De Preparación

The synthesis of Di-p-chlorobenzyl Azodicarboxylate(DCAD) typically involves the reaction of diazene-1,2-dicarboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Análisis De Reacciones Químicas

Primary Reaction Types

DCAD predominantly facilitates Mitsunobu couplings , enabling the conversion of alcohols into esters, ethers, and other derivatives through redox-driven substitutions . Key transformations include:

-

Esterification : Alcohols react with carboxylic acids to form esters.

-

Etherification : Formation of C–O bonds between alcohols and phenols.

-

Thioether Synthesis : Substitution with thiols.

Reactions typically proceed at room temperature in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) .

Standard Protocol

-

Reagents : Triphenylphosphine (Ph₃P), DCAD (1.1 equiv), substrate alcohol (1.0 equiv), and nucleophile (1.2 equiv).

-

Workup : Precipitation of the hydrazine byproduct simplifies purification via filtration .

Optimized Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | 2–24 hours | |

| Temperature | 20–25°C | |

| Yield Range | 70–95% (comparable to DEAD/DIAD) |

Byproduct Management

DCAD generates di-p-chlorobenzyl hydrazine as a byproduct, which is:

-

Less polar than DEAD/DIAD byproducts.

-

Easily removed via precipitation in CH₂Cl₂, avoiding chromatography .

-

Recyclable through oxidation back to DCAD using N-bromosuccinimide (NBS) .

Comparative Performance with Other Azodicarboxylates

| Property | DCAD | DEAD | DIAD |

|---|---|---|---|

| Physical State | Solid | Liquid | Liquid |

| Stability at RT | >6 months | Sensitive to light | Sensitive to moisture |

| Byproduct Solubility | Low in CH₂Cl₂ | High in CH₂Cl₂ | High in CH₂Cl₂ |

| Typical Yield (Ester) | 85–92% | 80–90% | 82–88% |

| Purification Ease | High (filtration) | Moderate (chromatography) | Moderate (chromatography) |

Mechanistic Insights

The Mitsunobu mechanism with DCAD follows three steps:

-

Betaine Formation : Ph₃P attacks DCAD, forming a phosphonium intermediate.

-

Deprotonation : The intermediate deprotonates the carboxylic acid, creating an ion pair.

-

Substitution : Nucleophilic displacement by the alcohol yields the product and hydrazine byproduct .

DCAD+Ph3P→Betaine Intermediate→Deprotonated Acid→Product+Hydrazine

Esterification of Cholesterol

Aplicaciones Científicas De Investigación

Pharmaceutical Development

DCAD serves as a key intermediate in the synthesis of pharmaceuticals, facilitating the formation of complex drug molecules. Its stability allows for efficient processing, which is crucial in drug formulation.

- Case Study : In a study published in Organic Letters, DCAD was utilized as an alternative to diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) for Mitsunobu couplings, demonstrating its effectiveness in generating desired pharmaceutical compounds with high yields and purity .

Organic Synthesis

In organic synthesis, DCAD acts as a reagent in various reactions, particularly the Mitsunobu reaction, which converts alcohols into esters. The reaction mechanism involves the formation of an activated intermediate that facilitates the coupling of carboxylic acids and alcohols.

- Mechanism Overview :

Polymer Chemistry

DCAD is employed in the production of specialty polymers that enhance material properties such as strength and thermal stability. These properties are essential for applications in packaging and automotive industries.

- Table: Comparison of Azodicarboxylates

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl azodicarboxylate | R1 = R2 = ethyl | Commonly used but less stable than DCAD |

| Diisopropyl azodicarboxylate | R1 = R2 = isopropyl | Higher steric hindrance may limit reactivity |

| Di-p-chlorobenzyl azodicarboxylate | Two 4-chlorobenzyl groups | Solid state at room temperature; easy separation from byproducts |

Agricultural Chemicals

DCAD contributes to the formulation of agrochemicals, including pesticides and herbicides, which improve crop yield and protection against pests.

Safety Considerations

While DCAD exhibits several advantages as a reagent, it should be handled with care due to potential hazards associated with azodicarboxylate compounds. Appropriate safety measures must be implemented during its use in laboratory settings.

Mecanismo De Acción

The mechanism of action of Di-p-chlorobenzyl Azodicarboxylate(DCAD) involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it replaces one or more functional groups in a molecule. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Di-p-chlorobenzyl Azodicarboxylate(DCAD) can be compared with other similar compounds such as:

Diazenedicarboxylic acid, bis(1-methylethyl) ester: This compound has similar properties but different substituents.

1-Diazene-1,2-dicarboxylic acid, 1,2-bis(phenylmethyl) ester: Another similar compound with different substituents.

Azobenzene-4,4’-dicarboxylic acid: This compound has a similar diazene structure but different functional groups.

The uniqueness of Di-p-chlorobenzyl Azodicarboxylate(DCAD) lies in its specific substituents, which give it distinct chemical and physical properties.

Propiedades

Fórmula molecular |

C16H12Cl2N2O4 |

|---|---|

Peso molecular |

367.2 g/mol |

Nombre IUPAC |

(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |

InChI |

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |

Clave InChI |

UIFGGABIJBWRMG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.